molecular formula C20H32O3 B1243637 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid CAS No. 71030-36-9

15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid

Cat. No. B1243637
CAS RN: 71030-36-9
M. Wt: 320.5 g/mol
InChI Key: JSFATNQSLKRBCI-USWFWKISSA-N
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Description

15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid, also known as 15-HETE, is a HETE that is functionally related to an icosa-5,8,11,13-tetraenoic acid . It has a role as a mouse metabolite . The molecular formula is C20H32O3 .


Synthesis Analysis

15-HETE is not well oxygenated by arachidonate 15-lipoxygenases due to two structural reasons: it contains a hydrophilic OH-group in close proximity to its methyl end and it lacks the bisallylic methylene at C(13) .


Molecular Structure Analysis

The IUPAC name for 15-HETE is (5Z,8Z,11Z,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid . The InChI is InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+ .


Chemical Reactions Analysis

15-HETE is involved in inhibiting cell proliferation and induces apoptosis in various human cancers . It also exerts a time- and concentration-dependent inhibition of superoxide anion (O2-) production and exocytosis of both azurophil and specific granule constituents from human polymorphonuclear neutrophils .


Physical And Chemical Properties Analysis

The molecular weight of 15-HETE is 320.5 g/mol . It has a Hydrogen Bond Donor Count of 2 .

Scientific Research Applications

Regulation of T Lymphocyte Mitogenesis

15-HETE has been found to regulate T lymphocyte mitogenesis . This process involves the division and proliferation of T lymphocytes, a type of white blood cell that plays a central role in cell-mediated immunity.

Induction of Immunosuppression

15-HETE is known to induce immunosuppression . This means it can reduce the activation or efficacy of the immune system, which can be beneficial in situations where the immune response is causing harm to the body, such as in autoimmune diseases or organ transplantation.

Stimulation of Capillary Endothelial Cell Migration

This compound stimulates the migration of capillary endothelial cells . These cells line the interior surface of blood vessels and lymphatic vessels, and their migration is a crucial step in the process of angiogenesis, the formation of new blood vessels from pre-existing vessels.

Neovascularization

15-HETE also plays a role in neovascularization , which is the natural formation of new blood vessels, usually in the form of functional microvascular networks, capable of perfusion.

Regulation of Hypoxic Pulmonary Hypertension

Research has found that 15-HETE induced by hypoxia was an important mediator in the regulation of hypoxic pulmonary hypertension, including the pulmonary vasoconstriction and remodeling .

Metabolism in Drosophila

In studies involving Drosophila melanogaster, a widely used model system for genetic tools, it was found that Drosophila fed diets supplemented with eicosapentaenoic acid (EPA) and arachidonic acid (ARA) yielded 15-HETE . This suggests that Drosophila may possess a special lipid metabolic system, which is different from mammals .

Mechanism of Action

Target of Action

15-HETE is a major arachidonic acid metabolite produced from the 15-lipoxygenase pathway . It is known to be a potent inhibitor of 5-lipoxygenase , an enzyme that plays a crucial role in the biosynthesis of leukotrienes, a group of bioactive lipids that mediate various physiological and pathophysiological processes .

Mode of Action

15-HETE suppresses the 5-lipoxygenation of arachidonic acid in human polymorphonuclear leukocytes . This suppression of 5-lipoxygenase activity by 15-HETE results in the reduction of leukotriene production, thereby modulating inflammatory responses .

Biochemical Pathways

The biosynthesis of 15-HETE starts with the hydrolysis of polyunsaturated fatty acids (PUFA) from membrane phospholipid pool via phospholipase A2 . The free PUFA then serve as substrates for 15-lipoxygenase to form 15-HETE . This compound is involved in various biochemical pathways, including the regulation of inflammation and cell growth .

Pharmacokinetics

It is known that this compound is unstable to oxygen and direct sunlight , which may affect its bioavailability and efficacy.

Result of Action

The activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by 15-HETE inhibits cell growth and induces apoptosis in some cancers . Furthermore, 15-HETE is involved in the regulation of inflammatory responses through its inhibitory effect on 5-lipoxygenase .

Action Environment

Environmental factors such as oxygen levels and exposure to sunlight can influence the action, efficacy, and stability of 15-HETE . Moreover, the diet of an organism can also affect the production of 15-HETE, as seen in a study where Drosophila fed diets supplemented with eicosapentaenoic acid (EPA) and arachidonic acid (ARA) yielded 15-HETE .

properties

IUPAC Name

(5Z,8Z,11Z,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFATNQSLKRBCI-USWFWKISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid

CAS RN

71030-36-9
Record name 15-HETE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71030-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid
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15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid
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15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid
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15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid
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15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid
Reactant of Route 6
15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid

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